

Application Notes and Protocols for **tert-Butyl (mesitylsulfonyl)oxycarbamate**

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Compound of Interest

Compound Name:	<i>tert-Butyl (mesitylsulfonyl)oxycarbamate</i>
Cat. No.:	B1269521

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Introduction

Tert-Butyl (mesitylsulfonyl)oxycarbamate, also known as N-Boc-O-(mesitylsulfonyl)hydroxylamine, is a versatile and efficient electrophilic aminating agent used in a variety of organic transformations. Its robust nature and high reactivity make it a valuable tool for the introduction of a protected amino group into organic molecules. This document provides detailed application notes and experimental protocols for the use of **tert-butyl (mesitylsulfonyl)oxycarbamate** in two key transformations: the organocatalytic enantioselective aziridination of α,β -unsaturated aldehydes and the electrophilic amination of Grignard reagents.

Physicochemical Properties

Property	Value
CAS Number	36016-39-4
Molecular Formula	C ₁₄ H ₂₁ NO ₅ S
Molecular Weight	315.39 g/mol
Appearance	White to off-white solid
Solubility	Soluble in many common organic solvents such as dichloromethane, chloroform, and toluene.

I. Synthesis of **tert-Butyl (mesitylsulfonyl)oxycarbamate**

A standard procedure for the synthesis of **tert-butyl (mesitylsulfonyl)oxycarbamate** involves the reaction of 2-mesitylenesulfonyl chloride with N-Boc-hydroxylamine in the presence of a base.

Experimental Protocol

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-mesitylenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous diethyl ether.
- Add N-Boc-hydroxylamine (1.2 eq) to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add triethylamine (1.5 eq) dropwise to the stirred solution.
- Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt and wash the solid with diethyl ether.
- Combine the filtrates and concentrate under reduced pressure.

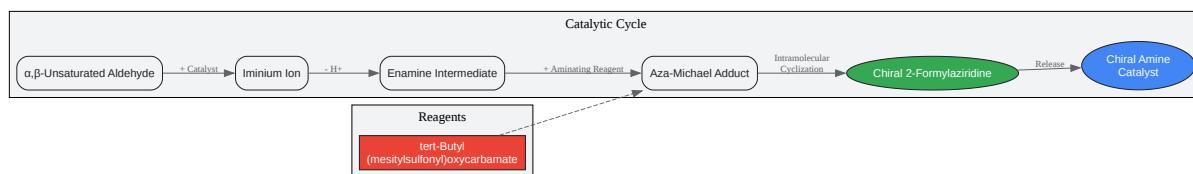
- Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford **tert-butyl (mesitylsulfonyl)oxycarbamate** as a white solid.

II. Organocatalytic Enantioselective Aziridination of α,β -Unsaturated Aldehydes

Tert-butyl (mesitylsulfonyl)oxycarbamate is a key reagent in the organocatalytic enantioselective aziridination of α,β -unsaturated aldehydes, providing access to chiral 2-formylaziridines, which are valuable synthetic intermediates.^{[1][2]} This reaction is typically catalyzed by a chiral secondary amine, such as a derivative of proline.

Reaction Mechanism

The reaction is proposed to proceed through a domino aza-Michael-intramolecular cyclization sequence. The chiral secondary amine catalyst reacts with the α,β -unsaturated aldehyde to form an enamine intermediate. This is followed by a nucleophilic attack of the enamine on the electrophilic nitrogen of **tert-butyl (mesitylsulfonyl)oxycarbamate** (the aza-Michael addition). The subsequent intramolecular cyclization of the resulting intermediate, with the mesitylenesulfonate acting as a leaving group, affords the desired aziridine and regenerates the catalyst.



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Caption: Proposed mechanism for the organocatalytic aziridination.

General Experimental Protocol

- To a vial, add the α,β -unsaturated aldehyde (1.0 eq), the chiral secondary amine catalyst (e.g., (S)-(-)- α,α -diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 20 mol%), and the solvent (e.g., chloroform or toluene).
- Stir the mixture at the desired temperature (e.g., room temperature or 0 °C).
- Add a solution of **tert-butyl (mesitylsulfonyl)oxycarbamate** (1.2 eq) in the same solvent dropwise.
- Allow the reaction to stir for the specified time (typically 12-48 hours), monitoring by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2-formylaziridine.

Substrate Scope and Performance

This protocol is effective for a range of α,β -unsaturated aldehydes, affording the corresponding N-Boc-protected aziridines in good yields and with high enantioselectivities.

Entry	α,β -Unsaturated Aldehyde	Catalyst Loading (mol%)	Solvent	Time (h)	Yield (%)	ee (%)
1	Cinnamaldehyde	20	CHCl ₃	24	85	98
2	(E)-Hex-2-enal	20	CHCl ₃	24	82	97
3	(E)-3-(4-Nitrophenyl)acrylaldehyde	20	Toluene	48	75	99
4	(E)-3-(4-Methoxyphenyl)acrylaldehyde	20	Toluene	36	88	96
5	Crotonaldehyde	20	CHCl ₃	24	78	95

Data is representative and compiled from typical results reported in the literature for this type of reaction.

III. Electrophilic Amination of Grignard Reagents

Tert-butyl (mesitylsulfonyl)oxycarbamate can serve as an electrophilic source of a Boc-protected amino group for the amination of organometallic reagents, such as Grignard reagents. This reaction provides a direct route to N-Boc protected primary amines.

Reaction Workflow

The general workflow involves the slow addition of the Grignard reagent to a solution of **tert-butyl (mesitylsulfonyl)oxycarbamate** at low temperature. The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic

nitrogen atom of the aminating agent, with the mesitylenesulfonate anion acting as the leaving group.



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Caption: General workflow for the electrophilic amination of Grignard reagents.

General Experimental Protocol

- To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add **tert-butyl (mesitylsulfonyl)oxycarbamate** (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Charge the dropping funnel with a solution of the Grignard reagent (1.1-1.5 eq) in THF or diethyl ether.
- Add the Grignard reagent dropwise to the stirred solution of the aminating agent over a period of 30-60 minutes, maintaining the internal temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature and stir for another 1-3 hours.
- Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected amine.

Substrate Scope and Performance

This method is applicable to a variety of aryl and alkyl Grignard reagents.

Entry	Grignard Reagent	Time (h)	Temperature (°C)	Yield (%)
1	Phenylmagnesium bromide	3	-78 to rt	75
2	4-Methoxyphenylmagnesium bromide	3	-78 to rt	80
3	2-Thienylmagnesium bromide	4	-78 to rt	68
4	n-Butylmagnesium chloride	3	-78 to rt	65
5	Cyclohexylmagnesium bromide	4	-78 to rt	72

Data is representative and compiled from typical results reported in the literature for electrophilic amination of Grignard reagents with related N-Boc protected hydroxylamine derivatives.

Safety Information

- **Tert-butyl (mesitylsulfonyl)oxycarbamate** should be handled in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- The reagent is a solid and can be irritating to the skin, eyes, and respiratory tract.
- Grignard reagents are highly reactive and moisture-sensitive. All reactions involving Grignard reagents should be carried out under strictly anhydrous conditions and an inert atmosphere.
- Always quench Grignard reactions carefully at low temperatures.

Conclusion

Tert-butyl (mesitylsulfonyl)oxycarbamate is a highly effective reagent for the synthesis of N-Boc protected amines and aziridines. The protocols described herein provide a foundation for researchers to utilize this reagent in their synthetic endeavors. The mild reaction conditions and broad substrate applicability make it a valuable addition to the synthetic chemist's toolbox for the construction of complex nitrogen-containing molecules.

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References

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